

# commercial availability of 2,3,6-Trifluorobenzoic acid

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## Compound of Interest

Compound Name: 2,3,6-Trifluorobenzoic acid

Cat. No.: B048687

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An In-Depth Technical Guide to **2,3,6-Trifluorobenzoic Acid**: Commercial Availability, Synthesis, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

### Introduction: The Strategic Importance of 2,3,6-Trifluorobenzoic Acid

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> Among the vast array of fluorinated building blocks, **2,3,6-Trifluorobenzoic Acid** (CAS Number: 2358-29-4) emerges as a particularly valuable synthon.<sup>[3][4]</sup>

This white to light yellow crystalline powder, a trifluorinated analogue of benzoic acid, serves as a crucial intermediate in the synthesis of complex pharmaceuticals and agrochemicals.<sup>[3]</sup> Its unique substitution pattern offers chemists a scaffold with distinct electronic and steric properties, enabling the development of novel therapeutic agents and high-performance materials.<sup>[4]</sup>

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,3,6-Trifluorobenzoic acid**. It moves beyond a simple catalog of facts to deliver field-proven insights into its commercial availability, a detailed

examination of its synthesis with an emphasis on the rationale behind the methodology, its applications in drug discovery, and essential safety protocols.

## Physicochemical Properties and Characterization

The identity and purity of a starting material are paramount in any synthetic endeavor. **2,3,6-Trifluorobenzoic acid** is characterized by a well-defined set of physical and chemical properties.

Property	Value	Source(s)
CAS Number	2358-29-4	[5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub>	[5][7]
Molecular Weight	176.09 g/mol	[5][6][7]
Appearance	White to light yellow crystalline powder	[3][8]
Melting Point	130-131 °C	[6][7]
IUPAC Name	2,3,6-trifluorobenzoic acid	[5][7]

Standard analytical techniques are used to confirm the structure and purity of the compound. Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available through public databases such as the NIST WebBook.[9] Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F) and vibrational spectroscopy (Raman, FTIR) is routinely performed to ensure quality control.[10]

## Commercial Availability and Procurement Strategy

**2,3,6-Trifluorobenzoic acid** is readily available from a variety of major chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the quality of accompanying documentation.

Supplier	Common Purity Levels	Available Quantities	Notes
Sigma-Aldrich (Merck)	99%	Gram to multi-gram scale	Often sold under the Aldrich brand. <a href="#">[6]</a>
TCI Chemicals	>98.0% (GC)	Gram to bulk	A reliable source for research chemicals. <a href="#">[8]</a> <a href="#">[11]</a>
Thermo Fisher Scientific	99%	Gram scale	Often sold under the Alfa Aesar brand. <a href="#">[12]</a>
J&K Scientific	99%	Gram scale	Provides a range of organic building blocks. <a href="#">[7]</a>
Oakwood Chemical	97%	Gram to multi-kilogram scale	Offers a wide range of fluorinated compounds. <a href="#">[13]</a>
ChemScene	≥98%	Gram scale	Supplier for drug discovery and chemical biology. <a href="#">[14]</a>
Frontier Specialty Chemicals	N/A	Gram to bulk inquiries	Specializes in organofluorine chemistry. <a href="#">[15]</a>

Expert Insight: For early-stage discovery, a purity of >98% is typically sufficient. However, for later-stage development, where impurity profiles are critical, sourcing material with ≥99% purity and requesting a detailed Certificate of Analysis (CoA) is essential. Always consult the supplier's Safety Data Sheet (SDS) prior to handling.[\[16\]](#)[\[17\]](#)

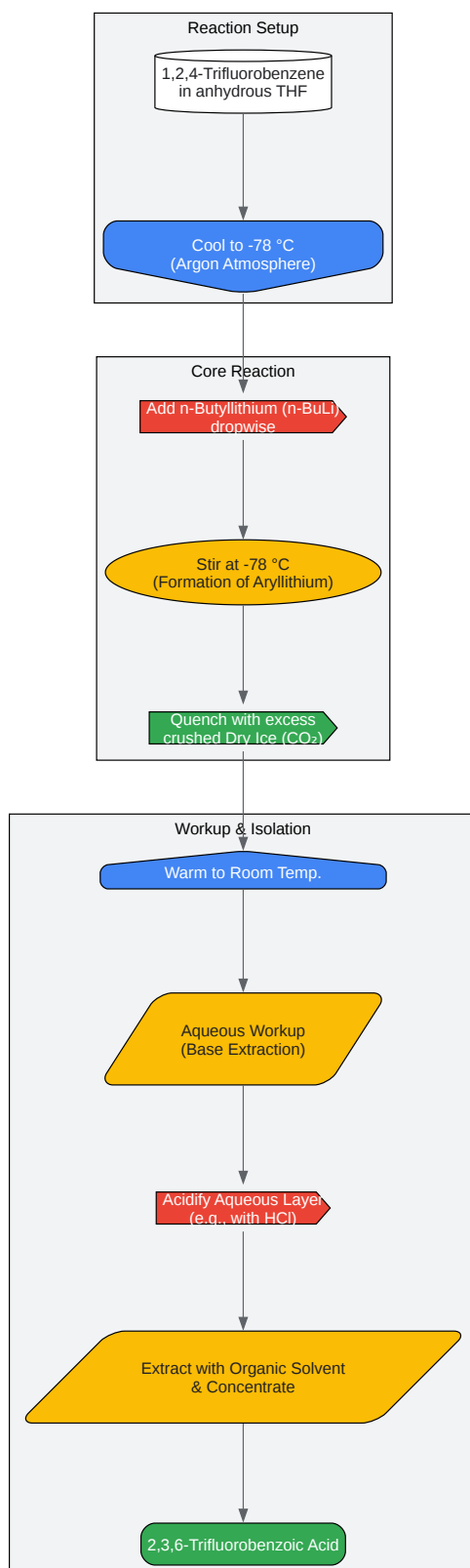
## Synthesis Protocol: Directed Ortho-Metalation and Carboxylation

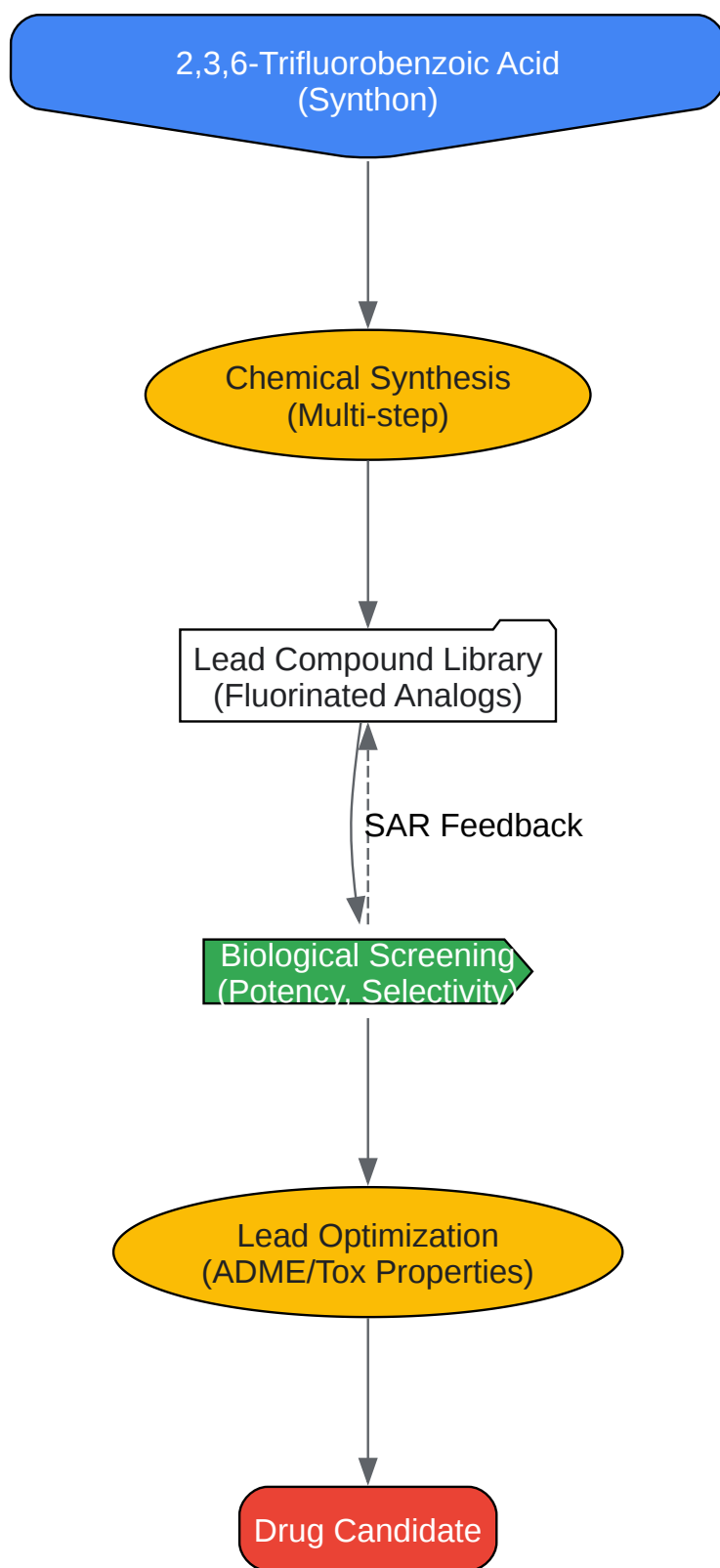
Understanding the synthesis of **2,3,6-Trifluorobenzoic acid** provides insight into potential impurities and informs its application. A common and effective method involves the directed

ortho-metalation of 1,2,4-trifluorobenzene, followed by carboxylation.<sup>[3]</sup>

The logic behind this approach is rooted in the ability of fluorine substituents to direct deprotonation. The fluorine atoms acidify the adjacent protons on the aromatic ring, allowing a strong base like n-butyllithium (n-BuLi) to selectively remove a proton. The resulting aryllithium species is a potent nucleophile that readily attacks an electrophile, in this case, carbon dioxide (from dry ice), to form the carboxylate salt, which is then protonated to yield the final acid.

## Workflow: Synthesis of 2,3,6-Trifluorobenzoic Acid





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